
Methanesulfonato(2-dicyclohexylphosphino-2',6'-di-i-propoxy-1,1'-biphenyl)(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II), min
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanesulfonato(2-dicyclohexylphosphino-2’,6’-di-i-propoxy-1,1’-biphenyl)(2’-methylamino-1,1’-biphenyl-2-yl)palladium(II), min. 98% is a palladium compound with the CAS Number: 1599466-85-9 . It is also known as RuPhos Palladacycle Gen. 4 . The molecular formula of this compound is C44H58NO5PPdS and it has a formula weight of 850.40 . The compound is an off-white to tan powder .
Molecular Structure Analysis
The molecular structure of this compound consists of a palladium atom coordinated to a methanesulfonate group and a complex ligand. The ligand is composed of a biphenyl group with a methylamino substituent and a dicyclohexylphosphino group with di-i-propoxy substituents .Chemical Reactions Analysis
This compound is a type of organometallic palladium catalyst. It is used in various coupling reactions, such as Suzuki, Kumada, and Negishi reactions .Physical And Chemical Properties Analysis
This compound is an off-white to tan powder . It has a molecular formula of C44H58NO5PPdS and a formula weight of 850.40 . More specific physical and chemical properties are not available from the search results.科学的研究の応用
I have conducted a search for the scientific research applications of the compound Methanesulfonato(2-dicyclohexylphosphino-2’,6’-di-i-propoxy-1,1’-biphenyl)(2’-methylamino-1,1’-biphenyl-2-yl)palladium(II) , but unfortunately, the available information is quite limited. The search results indicate that this compound is used as a catalyst and for experimental/research purposes , but do not provide detailed descriptions of specific applications.
作用機序
Target of Action
It is known to be an organic palladium catalyst . Palladium catalysts are often used in carbon-carbon bond formation reactions, suggesting that the compound’s primary targets could be organic substrates involved in these reactions.
Mode of Action
As a palladium catalyst, it likely facilitates the formation of carbon-carbon bonds by providing a lower energy pathway for the reaction . This is typically achieved through the formation of a complex with the substrates, which allows the reaction to proceed under milder conditions than would otherwise be possible.
Biochemical Pathways
The compound is primarily used as a catalyst in coupling reactions such as Suzuki, Kumada, and Negishi reactions . These reactions are crucial in the synthesis of complex organic compounds, including pharmaceuticals and polymers. The downstream effects of these reactions would depend on the specific substrates and products involved.
Result of Action
The primary result of the compound’s action is the facilitation of carbon-carbon bond formation reactions . This can lead to the synthesis of a wide range of organic compounds, depending on the specific substrates used. The molecular and cellular effects of these compounds would depend on their specific structures and properties.
特性
CAS番号 |
1599466-85-9 |
|---|---|
製品名 |
Methanesulfonato(2-dicyclohexylphosphino-2',6'-di-i-propoxy-1,1'-biphenyl)(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II), min |
分子式 |
C44H58NO5PPdS |
分子量 |
850.4 |
IUPAC名 |
dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+) |
InChI |
InChI=1S/C30H43O2P.C13H12N.CH4O3S.Pd/c1-22(2)31-27-19-13-20-28(32-23(3)4)30(27)26-18-11-12-21-29(26)33(24-14-7-5-8-15-24)25-16-9-6-10-17-25;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h11-13,18-25H,5-10,14-17H2,1-4H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;;+2/p-1 |
InChIキー |
SQAROTSTPFXDOK-UHFFFAOYSA-M |
SMILES |
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)[O-].[Pd+2] |
正規SMILES |
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)[O-].[Pd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(1Z)-1-(4-Methoxy-3,5-dimethylphenyl)ethylidene]hydroxylamine](/img/structure/B1652648.png)
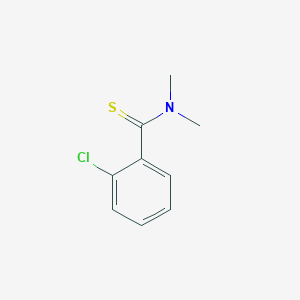
![2-Aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B1652650.png)

![{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine hydrochloride](/img/structure/B1652656.png)
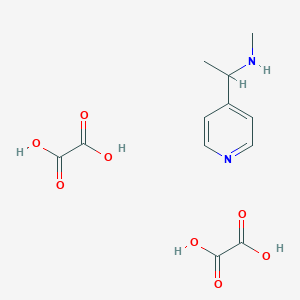
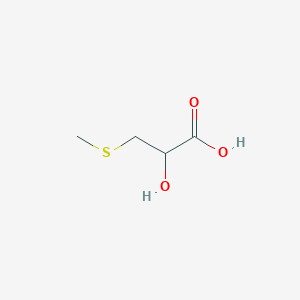

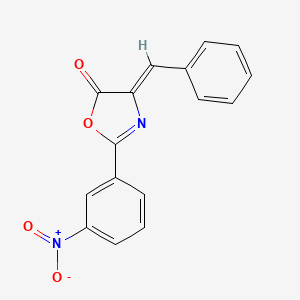
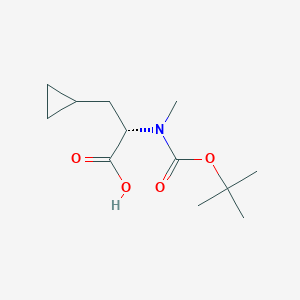

![3-Phenyl-N-[(3R)-pyrrolidin-3-YL]adamantane-1-carboxamide](/img/structure/B1652667.png)